Daidzin
Overview
Description
Daidzin is a flavonoid glycoside known for its diverse biological activities. This compound is often found in various plants and has been studied for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Daidzin typically involves the glycosylation of the flavonoid aglycone with a suitable glycosyl donor. One common method is the use of glycosyl halides in the presence of a Lewis acid catalyst, such as silver carbonate or boron trifluoride etherate, under anhydrous conditions .
Industrial Production Methods
Industrial production of this compound often employs biotechnological methods, including the use of plant cell cultures or microbial fermentation. These methods are advantageous due to their sustainability and ability to produce high yields of the desired glycoside .
Chemical Reactions Analysis
Types of Reactions
Daidzin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl groups, leading to the formation of various ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base are commonly employed.
Major Products Formed
The major products formed from these reactions include oxidized quinones, reduced dihydro derivatives, and substituted ethers or esters .
Scientific Research Applications
Daidzin has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying glycosylation reactions and flavonoid chemistry.
Biology: Investigated for its role in plant metabolism and defense mechanisms.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer properties.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of Daidzin involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and upregulates antioxidant enzymes.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and mediators.
Anticancer Properties: The compound induces apoptosis and inhibits cell proliferation in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- Scutellarein 7-glucoside
- Apigenin 7-glucoside
- Luteolin 7-glucoside
Uniqueness
Daidzin is unique due to its specific glycosylation pattern and the presence of a hydroxyl group on the phenyl ring, which contributes to its distinct biological activities and chemical reactivity .
Properties
IUPAC Name |
3-(4-hydroxyphenyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O9/c22-8-16-18(25)19(26)20(27)21(30-16)29-12-5-6-13-15(7-12)28-9-14(17(13)24)10-1-3-11(23)4-2-10/h1-7,9,16,18-23,25-27H,8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYQZWONCHDNPDP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OC4C(C(C(C(O4)CO)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O9 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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